
n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine: is an organic compound that belongs to the class of amines. This compound features a benzofuran ring, which is a fused ring structure consisting of a benzene ring and a furan ring. The presence of the benzofuran moiety imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Alkylation: The benzofuran ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives, where the benzofuran ring is partially hydrogenated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and base catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted amines.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Receptor Binding: It may interact with specific receptors in biological systems, providing insights into receptor-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Pharmacology: It can be used in pharmacological studies to understand its effects on various biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may find applications in the development of agrochemicals for pest control.
作用機序
The mechanism of action of n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
類似化合物との比較
5-DBFPV (5-dihydrobenzofuranpyrovalerone): A stimulant of the cathinone class with a similar benzofuran structure.
6-APB (1-(Benzofuran-6-yl)propan-2-amine): A compound with a benzofuran ring and an amine group, used in research studies.
5-APB (1-(Benzofuran-5-yl)propan-2-amine): Another benzofuran derivative with applications in scientific research.
Uniqueness: n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine is unique due to its specific substitution pattern on the benzofuran ring and the presence of the ethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-3-7-14-10(2)11-4-5-13-12(9-11)6-8-15-13/h4-5,9-10,14H,3,6-8H2,1-2H3 |
InChIキー |
QGLOGJRAYFNQKU-UHFFFAOYSA-N |
正規SMILES |
CCCNC(C)C1=CC2=C(C=C1)OCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)


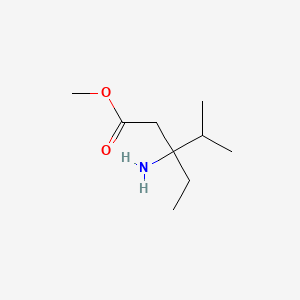


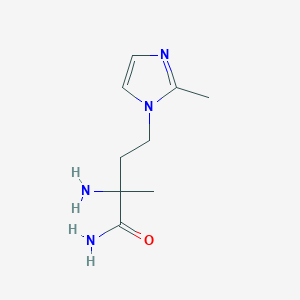
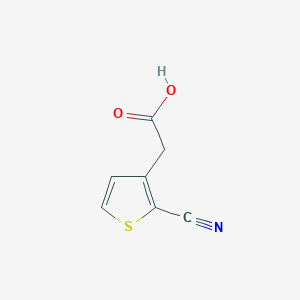
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)
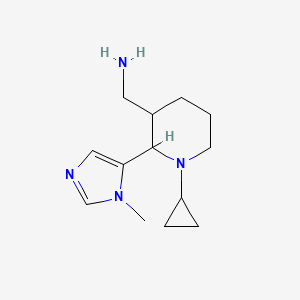

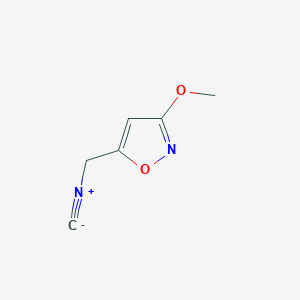
![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)

